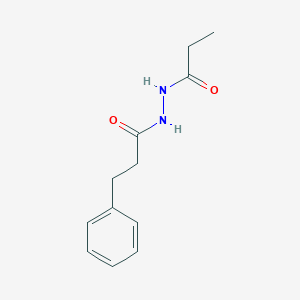![molecular formula C17H18N4O5 B6124828 2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide, commonly known as ENH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. ENH is a hydrazone derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.
作用机制
ENH exhibits its anti-tumor and anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. ENH has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and tumor growth. ENH has also been shown to exhibit antibacterial properties through the inhibition of bacterial cell wall synthesis.
Biochemical and Physiological Effects:
ENH has been shown to exhibit anti-tumor, anti-inflammatory, and antibacterial properties in various in vitro and in vivo studies. ENH has also been studied for its potential use in the treatment of neurodegenerative disorders, although further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
实验室实验的优点和局限性
ENH has several advantages for lab experiments, including its stability and ease of synthesis. However, ENH has limitations in terms of its solubility and potential toxicity, which must be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of ENH. One potential direction is the development of new materials for drug delivery systems using ENH. Another potential direction is the study of ENH for its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of ENH and its potential therapeutic benefits.
合成方法
ENH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of acetic acid to form 2-ethoxy-1-(4-ethoxyphenyl)ethan-1-one. The second step involves the reaction of 2-ethoxy-1-(4-ethoxyphenyl)ethan-1-one with hydrazine hydrate in the presence of acetic acid to form 2-[(4-ethoxyphenyl)amino]acetohydrazide. The third step involves the reaction of 2-[(4-ethoxyphenyl)amino]acetohydrazide with 2-hydroxy-5-nitrobenzaldehyde in the presence of ethanol to form 2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide (ENH).
科学研究应用
ENH has potential applications in medicine and biotechnology. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. ENH has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, ENH has been studied for its potential use as a biosensor and in the development of new materials for drug delivery systems.
属性
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-2-26-15-6-3-13(4-7-15)18-11-17(23)20-19-10-12-9-14(21(24)25)5-8-16(12)22/h3-10,18,22H,2,11H2,1H3,(H,20,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUSOZJUZROGI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6124764.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6124775.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)

![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)